3-(3,4-dimethoxyphenyl)-5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
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Overview
Description
3-(3,4-dimethoxyphenyl)-5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, a triazole ring, and substituted phenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves multiple steps, including the formation of the triazole and oxadiazole rings. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a hydrazide intermediate, which is then reacted with an appropriate nitrile to form the oxadiazole ring. The triazole ring can be introduced through a cycloaddition reaction involving an azide and an alkyne .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This may include the use of catalysts, specific solvents, and controlled reaction temperatures and pressures to facilitate the desired transformations.
Chemical Reactions Analysis
3-(3,4-dimethoxyphenyl)-5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different derivatives.
Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming new ring structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent or biochemical probe.
Medicine: The compound’s pharmacological properties are investigated for potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the triazole and oxadiazole rings may interact with active sites of enzymes, inhibiting or enhancing their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 3-(3,4-dimethoxyphenyl)-5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole include other triazole and oxadiazole derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical properties and reactivity. For instance:
3-(3,4-dimethoxyphenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole: Lacks the fluorine and methyl groups, potentially altering its reactivity and biological activity.
3-(3,4-dimethoxyphenyl)-5-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole: The fluorine atom is positioned differently, which may affect its interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties .
Properties
CAS No. |
941906-82-7 |
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Molecular Formula |
C19H16FN5O3 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[1-(3-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H16FN5O3/c1-11-17(22-24-25(11)14-6-4-5-13(20)10-14)19-21-18(23-28-19)12-7-8-15(26-2)16(9-12)27-3/h4-10H,1-3H3 |
InChI Key |
SMXNZGXHRBRGJJ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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